5-Methyltetrazole: A Technical Guide for Researchers
5-Methyltetrazole: A Technical Guide for Researchers
CAS Number: 4076-36-2
This technical guide provides a comprehensive overview of 5-Methyltetrazole, a key heterocyclic compound with significant applications in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed information on its properties, synthesis, purification, and its emerging roles as an antifungal and anti-tuberculosis agent.
Core Properties of 5-Methyltetrazole
5-Methyltetrazole is a white to off-white crystalline solid. A summary of its key physical and chemical properties is presented below.
| Property | Value | Reference |
| CAS Number | 4076-36-2 | [1][2] |
| Molecular Formula | C₂H₄N₄ | [1][2] |
| Molecular Weight | 84.08 g/mol | [1][2] |
| Melting Point | 142-146 °C | [2] |
| Boiling Point | 233.3 ± 23.0 °C (Predicted) | |
| Density | 1.319 ± 0.06 g/cm³ (Predicted) | |
| Solubility | Soluble in water, Chloroform, DMSO, Methanol | |
| Appearance | White to off-white powder or crystals | |
| pKa | 3.32 (25 °C) | |
| InChI Key | XZGLNCKSNVGDNX-UHFFFAOYSA-N | [2] |
| SMILES | Cc1nnn[nH]1 | [2] |
Synthesis and Purification
The most common and efficient method for the synthesis of 5-Methyltetrazole is the [3+2] cycloaddition reaction between acetonitrile (B52724) and an azide (B81097) source, often catalyzed by a Lewis acid.
Experimental Protocol: Zinc-Catalyzed Synthesis in Aqueous Media
This protocol is adapted from established methods for the synthesis of 5-substituted tetrazoles.
Materials:
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Acetonitrile
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Sodium azide (NaN₃)
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Zinc bromide (ZnBr₂)
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Deionized water
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3M Hydrochloric acid (HCl)
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Ethyl acetate (B1210297)
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine acetonitrile (1 equivalent), sodium azide (1.2 equivalents), and zinc bromide (1.2 equivalents) in deionized water.
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Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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After the reaction is complete, cool the mixture to room temperature.
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Acidify the aqueous solution to a pH of 2-3 with 3M hydrochloric acid. This will protonate the tetrazolate salt, causing the 5-Methyltetrazole to precipitate.
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If a precipitate forms, collect the solid by vacuum filtration and wash with cold water.
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If no precipitate forms, extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
Purification Protocol: Recrystallization
Procedure:
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Dissolve the crude 5-Methyltetrazole in a minimal amount of a suitable hot solvent (e.g., ethanol, water, or an ethanol/water mixture).
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If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a few minutes.
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Hot filter the solution to remove any insoluble impurities and activated charcoal.
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Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.
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Collect the pure crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Applications in Drug Development
5-Methyltetrazole and its derivatives have garnered significant interest as potential therapeutic agents, particularly in the fields of antifungal and anti-tuberculosis drug discovery. The tetrazole ring is often employed as a bioisosteric replacement for a carboxylic acid group, which can improve the pharmacokinetic profile of a drug candidate.
Antifungal Activity: Inhibition of Ergosterol (B1671047) Biosynthesis
Derivatives of 5-Methyltetrazole are being investigated as antifungal agents, with a proposed mechanism of action similar to that of azole antifungals like fluconazole. These compounds are believed to inhibit the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14-α-demethylase, which is a critical enzyme in the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane.
Caption: Proposed antifungal mechanism of 5-Methyltetrazole derivatives.
Anti-tuberculosis Activity: Targeting Mycolic Acid Synthesis
Several studies have demonstrated the potential of tetrazole-containing compounds as inhibitors of Mycobacterium tuberculosis. One of the key targets for anti-tuberculosis drugs is the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. Some tetrazole derivatives have been suggested to inhibit the enoyl-acyl carrier protein reductase (InhA), an enzyme crucial for the elongation of fatty acids required for mycolic acid synthesis.
Caption: Proposed anti-tuberculosis mechanism of 5-Methyltetrazole derivatives.
Analytical Characterization
Standard analytical techniques are employed to confirm the identity and purity of synthesized 5-Methyltetrazole.
Analytical Methods Summary
| Technique | Expected Observations |
| ¹H NMR (DMSO-d₆) | A singlet corresponding to the methyl protons (CH₃) is expected around δ 2.5 ppm. A broad singlet for the N-H proton of the tetrazole ring may be observed at a higher chemical shift. |
| ¹³C NMR (DMSO-d₆) | A signal for the methyl carbon is expected at a low chemical shift. The quaternary carbon of the tetrazole ring will appear at a higher chemical shift. |
| FT-IR (ATR) | Characteristic absorption bands include N-H stretching (around 3100-3000 cm⁻¹), C-H stretching of the methyl group (around 2950-2850 cm⁻¹), and vibrations associated with the tetrazole ring. |
| Mass Spectrometry (ESI) | The molecular ion peak [M+H]⁺ is expected at m/z 85.05. |
Experimental Workflow for Analysis
Caption: Workflow for the synthesis and analysis of 5-Methyltetrazole.
Safety Information
5-Methyltetrazole is classified as a flammable solid and an irritant. It can cause skin, eye, and respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask, should be worn when handling this compound. It should be stored in a cool, dry, and well-ventilated area away from sources of ignition. For detailed safety information, please consult the Safety Data Sheet (SDS).
